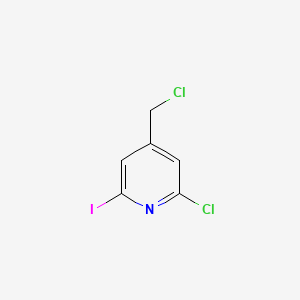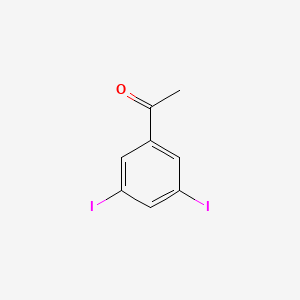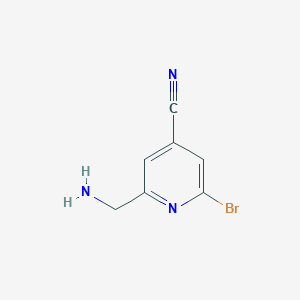
2-Chloro-4-(chloromethyl)-6-iodopyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-(chloromethyl)-6-iodopyridine is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of chlorine and iodine atoms attached to a pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research. Its unique structure allows it to participate in various chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(chloromethyl)-6-iodopyridine typically involves the halogenation of pyridine derivatives. One common method is the chloromethylation of 2-chloro-6-iodopyridine using formaldehyde and hydrochloric acid under acidic conditions. The reaction proceeds through the formation of an intermediate chloromethyl ether, which is then hydrolyzed to yield the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale halogenation reactions using specialized equipment to ensure safety and efficiency. The process may include steps such as purification through distillation or recrystallization to obtain a high-purity product suitable for further applications.
化学反应分析
Types of Reactions
2-Chloro-4-(chloromethyl)-6-iodopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative, while coupling with a boronic acid can produce a biaryl compound.
科学研究应用
2-Chloro-4-(chloromethyl)-6-iodopyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as peptides and proteins, for studying their functions and interactions.
Medicine: It serves as an intermediate in the synthesis of various drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as dyes and polymers.
作用机制
The mechanism of action of 2-Chloro-4-(chloromethyl)-6-iodopyridine depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions. The presence of halogen atoms can enhance its binding affinity and specificity for certain targets, making it a valuable tool in drug discovery and development.
相似化合物的比较
Similar Compounds
2-Chloro-4-(chloromethyl)-6-fluoropyridine: Similar structure but with a fluorine atom instead of iodine.
2-Chloro-4-(chloromethyl)-6-bromopyridine: Similar structure but with a bromine atom instead of iodine.
2-Chloro-4-(chloromethyl)-6-methylpyridine: Similar structure but with a methyl group instead of iodine.
Uniqueness
2-Chloro-4-(chloromethyl)-6-iodopyridine is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its reactivity and interactions with other molecules. The iodine atom, in particular, can enhance the compound’s ability to participate in coupling reactions and other transformations, making it a versatile and valuable intermediate in organic synthesis.
属性
分子式 |
C6H4Cl2IN |
|---|---|
分子量 |
287.91 g/mol |
IUPAC 名称 |
2-chloro-4-(chloromethyl)-6-iodopyridine |
InChI |
InChI=1S/C6H4Cl2IN/c7-3-4-1-5(8)10-6(9)2-4/h1-2H,3H2 |
InChI 键 |
WKBKXOSYAQPHEQ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(N=C1Cl)I)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![3-(Benzo[e]-1,4-dioxan-6-yl)acrylic acid methyl ester](/img/structure/B14849129.png)
![Ethyl 3-[(1-hydroxyprop-2-yl)amino]-2-(2,3,4,5-tetrafluorobenzoyl)acrylate](/img/structure/B14849134.png)
